molecular formula C23H21N3O5S B6577578 N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 372184-29-7

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6577578
CAS No.: 372184-29-7
M. Wt: 451.5 g/mol
InChI Key: RNMNVICFUYUJKU-UHFFFAOYSA-N
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Description

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.12019195 g/mol and the complexity rating of the compound is 829. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 675794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c27-20(17-7-15-6-16(26(29)30)1-2-18(15)31-21(17)28)25-22-24-19(11-32-22)23-8-12-3-13(9-23)5-14(4-12)10-23/h1-2,6-7,11-14H,3-5,8-10H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMNVICFUYUJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC6=C(C=CC(=C6)[N+](=O)[O-])OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several steps, including the formation of the thiazole and chromene moieties. The compound can be synthesized through the reaction of adamantane derivatives with thiazole and chromene precursors under controlled conditions. The detailed synthetic pathway typically includes:

  • Formation of Adamantane Derivative : Starting from adamantane derivatives via acylation or alkylation reactions.
  • Thiazole Formation : Utilizing thioamide and α-halo ketones to construct the thiazole ring.
  • Chromene Synthesis : Condensation reactions involving phenolic compounds and carbonyls to yield the chromene structure.
  • Final Coupling : The final step involves coupling the thiazole and chromene components to form the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines, including HepG2 liver cancer cells, with IC50 values indicating potent activity (e.g., IC50 = 10.56 ± 1.14 μM) .
CompoundCell LineIC50 (µM)Mechanism
5rHepG210.56 ± 1.14Caspase-dependent apoptosis
9A4311.98 ± 1.22Apoptosis via Bcl-2 inhibition

The mechanism of action often involves the induction of apoptosis through caspase activation pathways—specifically caspase-8 and PARP cleavage .

Antimicrobial Activity

The compound's thiazole moiety contributes significantly to its antimicrobial properties. Thiazoles are known for their broad-spectrum antimicrobial activities:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the range of 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial action .
PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Structure–Activity Relationship (SAR)

The SAR studies reveal that specific structural features are critical for enhancing biological activity:

  • Thiazole Ring : Essential for cytotoxic activity; modifications at positions can lead to increased potency.
  • Nitro Group : The presence of a nitro group at position six on the chromene enhances anticancer activity by improving interactions with cellular targets.
  • Adamantane Moiety : Provides hydrophobic character which may enhance membrane permeability and bioactivity.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Thiazole Derivatives in Cancer Therapy : A study indicated that thiazole-containing compounds showed promising results in reducing tumor growth in xenograft models.
  • Antimicrobial Efficacy Against Resistant Strains : Research has highlighted the effectiveness of these compounds against drug-resistant strains of bacteria, emphasizing their potential in treating infections where conventional antibiotics fail.

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